1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine
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Overview
Description
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C22H24N2O3S and a molecular weight of 396.5 g/mol. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a methoxynaphthalene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a reaction between ethylenediamine and a suitable dihaloalkane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine ring.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the methoxynaphthalene moiety through a sulfonation reaction, typically using sulfur trioxide or chlorosulfonic acid.
Final Coupling: The methoxynaphthalene sulfonyl derivative is then coupled with the benzyl-substituted piperazine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxynaphthalene moieties, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxynaphthalene moiety may also contribute to its biological activity by interacting with cellular membranes or signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine: This compound has a similar structure but differs in the position of the methoxy group on the naphthalene ring.
1-Benzyl-4-((6-methoxynaphthalen-2-yl)sulfonyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-benzyl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-27-21-9-7-20-16-22(10-8-19(20)15-21)28(25,26)24-13-11-23(12-14-24)17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXYKZSKFLTMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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